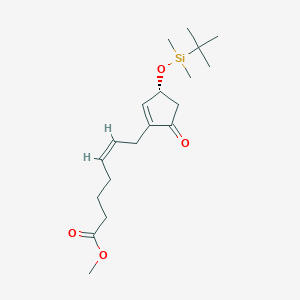(R,Z)-Methyl 7-(3-((tert-butyldimethylsilyl)oxy)-5-oxocyclopent-1-en-1-yl)hept-5-enoate
CAS No.: 82542-42-5
Cat. No.: VC8138547
Molecular Formula: C19H32O4Si
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82542-42-5 |
|---|---|
| Molecular Formula | C19H32O4Si |
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | methyl (Z)-7-[(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate |
| Standard InChI | InChI=1S/C19H32O4Si/c1-19(2,3)24(5,6)23-16-13-15(17(20)14-16)11-9-7-8-10-12-18(21)22-4/h7,9,13,16H,8,10-12,14H2,1-6H3/b9-7-/t16-/m0/s1 |
| Standard InChI Key | KMZNNYCERSPGGM-GQSKFBFOSA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)O[C@@H]1CC(=O)C(=C1)C/C=C\CCCC(=O)OC |
| SMILES | CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OC1CC(=O)C(=C1)CC=CCCCC(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a cyclopentenone core substituted at the 3-position with a tert-butyldimethylsilyl (TBS) ether and a methyl ester-terminated hept-5-enoate side chain. Key structural attributes include:
-
Stereochemistry: The (R,Z) configuration at the cyclopentenyl C3 and the double bond (C5–C6) ensures spatial orientation critical for reactivity .
-
Molecular formula: C₁₉H₃₂O₄Si, with a molecular weight of 352.54 g/mol .
Table 1: Physicochemical Properties
Synthetic Applications
Role in Prostaglandin Synthesis
The compound serves as a key intermediate in prostaglandin analogues, leveraging its cyclopentenone scaffold for stereoselective transformations. Patent US20130211128A1 highlights its use in synthesizing latanoprost and bimatoprost precursors via Rh-catalyzed cyclization . The TBS group protects the C3 hydroxyl during early-stage reactions, enabling subsequent deprotection for functionalization .
Asymmetric Nazarov Cyclization
Recent advances utilize its conjugated enone system in anion-accelerated Nazarov cyclizations to construct vicinal all-carbon quaternary stereocenters. Dickinsona et al. (2023) demonstrated >90% enantiomeric excess (ee) using chiral Rh catalysts, underscoring its versatility in complex molecule assembly .
Table 2: Representative Synthetic Protocols
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| TBS Deprotection | TBAF/THF, 0°C → RT | 85 | |
| Rh-Catalyzed Cyclization | [Rh(cod)₂]OTf, CH₂Cl₂, –40°C | 78 | |
| Aldol Condensation | LDA, –78°C, THF | 92 |
Spectroscopic Characterization
NMR Data
-
¹H NMR (CDCl₃): δ 5.45 (m, 2H, C5–C6), 3.67 (s, 3H, OCH₃), 0.88 (s, 9H, t-Bu) .
-
¹³C NMR: δ 207.2 (C=O, cyclopentenone), 170.1 (C=O, ester), 25.6 (SiC(CH₃)₃) .
Mass Spectrometry
Emerging Applications
Photoredox Catalysis
Preliminary studies indicate utility in visible light-mediated [4+1]-cycloadditions with aryldiazoacetates, enabling access to polycyclic frameworks .
Biosynthetic Studies
Homologues of this compound are implicated in maleidride biosynthesis, though direct evidence remains limited .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume